

In-Depth Technical Guide: 2-Chloro-3-ethyl-7,8-dimethylquinoline

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Compound of Interest

Compound Name: 2-Chloro-3-ethyl-7,8-dimethylquinoline

Cat. No.: B1320161

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CAS Number: 917746-29-3

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This technical guide provides a comprehensive overview of **2-Chloro-3-ethyl-7,8-dimethylquinoline**, a substituted quinoline compound. Due to the limited availability of specific data for this exact molecule, this guide leverages information on the synthesis, properties, and biological activities of structurally related quinoline derivatives to provide a predictive and informative resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While specific experimental data for **2-Chloro-3-ethyl-7,8-dimethylquinoline** is not readily available in the public domain, we can infer its general properties based on its structure and data from similar compounds. A summary of key identifiers for this compound is provided in Table 1.

Table 1: Chemical Identifiers for **2-Chloro-3-ethyl-7,8-dimethylquinoline**

Property	Value	Source
CAS Number	917746-29-3	[1]
Molecular Formula	C ₁₃ H ₁₄ ClN	Inferred
Molecular Weight	219.71 g/mol	Inferred

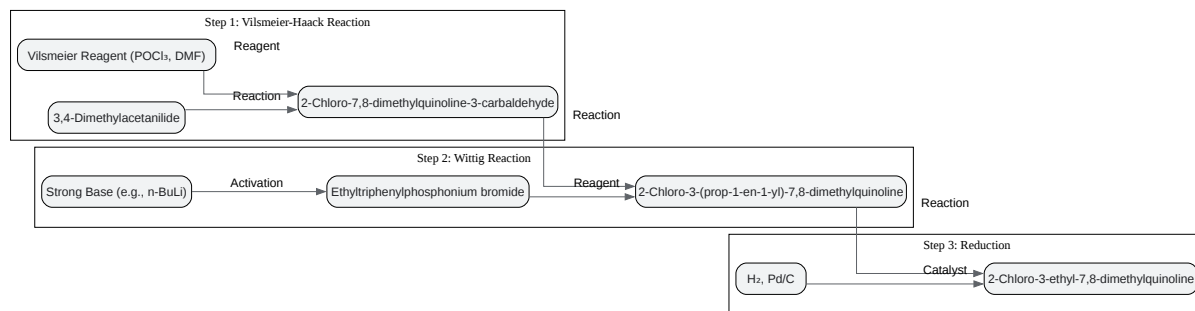
Note: Molecular formula and weight are calculated based on the chemical structure.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **2-Chloro-3-ethyl-7,8-dimethylquinoline** is not published in peer-reviewed literature. However, the synthesis of 2-chloro-3-alkylquinolines is a well-established area of organic chemistry. A common and versatile method for the synthesis of such compounds is the Vilsmeier-Haack reaction, followed by further modifications.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methodologies for similar quinoline derivatives, is outlined below. This proposed pathway is for informational purposes and would require optimization and validation in a laboratory setting.



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Caption: Proposed synthetic pathway for **2-Chloro-3-ethyl-7,8-dimethylquinoline**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

- To a stirred solution of 3,4-dimethylacetanilide in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.
- After the addition is complete, heat the reaction mixture at 80-90°C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
- The resulting precipitate, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-3-(prop-1-en-1-yl)-7,8-dimethylquinoline

- Prepare the Wittig reagent by treating ethyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
- Add a solution of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde in the same solvent to the ylide solution at low temperature.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting 2-chloro-3-(prop-1-en-1-yl)-7,8-dimethylquinoline by column chromatography.

Step 3: Synthesis of **2-Chloro-3-ethyl-7,8-dimethylquinoline**

- Dissolve 2-chloro-3-(prop-1-en-1-yl)-7,8-dimethylquinoline in a suitable solvent, such as ethanol or ethyl acetate.
- Add a catalytic amount of palladium on activated carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

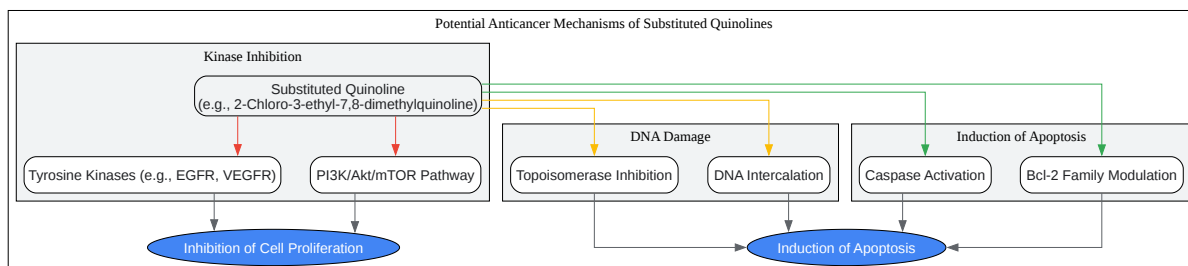
- Monitor the reaction by TLC until the double bond is fully reduced.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent to yield the final product, **2-chloro-3-ethyl-7,8-dimethylquinoline**.
- Further purification can be achieved by column chromatography if necessary.

Potential Biological Activities and Signaling Pathways

While no specific biological data has been reported for **2-Chloro-3-ethyl-7,8-dimethylquinoline**, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.^{[2][3]} Substituted quinolines have been reported to exhibit a variety of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[2][4][5][6]}

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activities.^{[3][4]} The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.



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